molecular formula C21H14BrIN2O3 B15079793 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303087-08-3

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B15079793
CAS No.: 303087-08-3
M. Wt: 549.2 g/mol
InChI Key: JTGIWQXCEJXTSX-ZMOGYAJESA-N
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Description

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H14BrIN2O3 and a molecular weight of 549.166 g/mol . This compound is known for its unique structure, which includes both iodine and bromine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while oxidation and reduction can modify the carbonyl groups present in the compound .

Scientific Research Applications

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
  • 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
  • 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Uniqueness

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific arrangement of iodine and bromine atoms, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

303087-08-3

Molecular Formula

C21H14BrIN2O3

Molecular Weight

549.2 g/mol

IUPAC Name

[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C21H14BrIN2O3/c22-16-5-3-4-15(12-16)21(27)28-17-10-8-14(9-11-17)13-24-25-20(26)18-6-1-2-7-19(18)23/h1-13H,(H,25,26)/b24-13+

InChI Key

JTGIWQXCEJXTSX-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)I

Origin of Product

United States

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